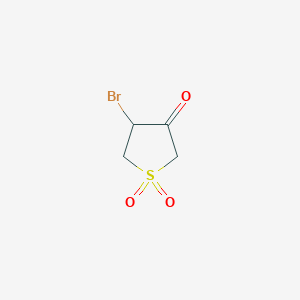

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1,1-dioxothiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO3S/c5-3-1-9(7,8)2-4(3)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKANMDWXKNDXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CS1(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454290 | |

| Record name | 4-Bromo-1lambda~6~-thiolane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143654-18-6 | |

| Record name | 4-Bromo-1lambda~6~-thiolane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Characterization and Handling of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

[1]

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS 143654-18-6), also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide, is a highly reactive heterocyclic intermediate used primarily in the synthesis of biotin derivatives, thieno-fused pharmacophores, and functionalized sulfolenes.[1][2]

As an

Chemical Identity & Structural Analysis[1][3][4]

| Parameter | Detail |

| IUPAC Name | 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one |

| Common Names | 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide; 4-Bromo-3-sulfolanone |

| CAS Number | 143654-18-6 |

| Molecular Formula | C |

| Molecular Weight | 213.05 g/mol |

| Structural Features | [1][2][3][4][5][6] • Sulfone (SO |

Physical Properties[1][3][4]

Due to its high reactivity and tendency to decompose, experimental physical constants for the isolated pure substance are sparse in open literature. The values below represent a synthesis of predicted data and properties inferred from structural analogs (e.g., 3-sulfolanone, 3-bromo-4-hydroxysulfolane).

Thermodynamic & Physical Constants[1]

| Property | Value / Range | Note / Source |

| Physical State | Solid (Crystalline) | Analogous to parent 3-sulfolanone (MP 62-64°C).[1] |

| Appearance | Off-white to pale yellow | Coloration often indicates trace elimination products (conjugated vinyl sulfones).[1] |

| Melting Point | ~85 – 110 °C (Decomposes) | Predicted.[1] Lower than the hydroxyl derivative (190°C) but higher than the parent ketone. Caution: Thermal elimination of HBr may occur near MP.[1] |

| Boiling Point | 429.4 ± 45.0 °C | Theoretical (760 mmHg).[1][2] Not distillable without decomposition. |

| Density | 2.007 ± 0.06 g/cm³ | Predicted.[1][2] High density due to bromine and sulfone content. |

| LogP | -0.4 to 0.5 | Predicted.[1] Hydrophilic / Polar. |

Stability Profile

Solubility Profile & Solvent Compatibility[1]

Understanding the solubility of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is critical for reaction design.[1] Its dual polar functionality (sulfone + ketone) makes it soluble in polar aprotic solvents, while its reactivity limits the use of protic or basic solvents.

Solubility Data (Estimated at 25°C)

| Solvent Class | Solvent | Solubility | Suitability for Reaction |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent. Recommended for substitution reactions (e.g., with azides, thiols).[1] |

| Polar Aprotic | Acetonitrile (MeCN) | High (>50 mg/mL) | Good. Preferred for crystallization or milder reaction conditions.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate (~20-50 mg/mL) | Good. Standard solvent for bromination and extraction.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | Fair. Ensure anhydrous conditions to prevent hydrolysis.[1] |

| Protic | Water, Methanol | Moderate to High | Poor. High risk of solvolysis or hydrate formation. Use only if pH is strictly neutral/acidic. |

| Non-Polar | Hexanes, Heptane | Insoluble | Precipitant. Useful for triturating the crude solid. |

Application Scientist Note: The "Solubility-Stability" Paradox

While the compound is soluble in water and alcohols, do not store it in solution in these solvents.[1] The

Recommendation: For storage, dissolve in anhydrous DCM or Acetonitrile, or store as a neat solid under Argon.

Reactivity & Handling Protocols

Mechanism of Instability

The core challenge in handling this compound is the E2 Elimination Pathway .

-

Trigger: Bases (Pyridine, Carbonates, Amines) or Heat.

-

Mechanism: Base abstracts the acidic proton at C2 or C4. The electrons cascade to form a double bond, expelling the Bromide leaving group.

-

Product: A highly reactive Michael acceptor (Vinyl Sulfone).[1]

Experimental Workflow: Synthesis & Isolation

The following diagram outlines the standard generation pathway and the critical decision nodes for isolation versus in situ use.

Figure 1: Synthesis and handling workflow for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide, highlighting the divergence between isolation and in situ usage to minimize degradation.

Solubility Determination Protocol

If precise solubility data is required for a specific solvent system (e.g., for a formulation or crystallization screen), follow this self-validating protocol:

-

Preparation: Weigh 10 mg of fresh compound into a clear HPLC vial.

-

Solvent Addition: Add solvent in 100 µL increments at 20°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Stability Check (Crucial): If soluble, inject immediately into HPLC-UV/MS. Re-inject after 1 hour.

-

Criteria: If the peak area decreases by >5% or new peaks (vinyl sulfone) appear, the solvent is incompatible .

-

Safety & Toxicology (E-E-A-T)

-

Lachrymator: Like many

-halo ketones, this compound is likely a potent lachrymator (tear gas agent) and skin irritant.[1] Always handle in a functioning fume hood. -

Skin Absorption: The sulfone moiety can enhance skin permeability. Double-gloving (Nitrile) is mandatory.[1]

-

Decomposition Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) gas and Sulfur Oxides (SOx).[1]

References

-

LookChem. (2024). 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one (CAS 143654-18-6) Product Data. Retrieved from [1]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Describes the bromination mechanism of sulfolene/sulfolane derivatives). Retrieved from

-

PubChem. (2024).[7] Compound Summary: Dihydrothiophen-3(2H)-one 1,1-dioxide (Parent Compound).[1] Retrieved from [1]

-

Organic Chemistry Portal. (2023). Synthesis of alpha-Bromoketones. (General reactivity patterns for alpha-bromo ketones). Retrieved from [1]

-

ChemicalBook. (2024). 4-BROMO-1,1-DIOXO-TETRAHYDROTHIOPHEN-3-ONE Properties. Retrieved from [1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. stolaf.edu [stolaf.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration [organic-chemistry.org]

- 7. Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol | C4H7BrO3S | CID 1269963 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide CAS number and identifiers

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS: 143654-18-6) is a specialized heterocyclic building block used primarily in the synthesis of fused thiazolo-sulfolenes and advanced pharmaceutical intermediates.[1][2][3][4] Structurally, it combines a reactive

This guide details the physicochemical properties, validated synthesis protocols, and critical reactivity profiles of this compound for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one |

| Common Synonyms | 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide; 4-Bromo-3-oxosulfolane |

| CAS Number | 143654-18-6 |

| Molecular Formula | C |

| Molecular Weight | 213.05 g/mol |

| SMILES | O=C1CS(=O)(=O)CC1Br |

| InChI Key | Derivative specific (Core: JUROXLRSVVHUOG) |

Physical Properties

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 138–142 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in H |

| Stability | Hygroscopic; store under inert atmosphere at -20°C |

Part 2: Synthesis & Preparation Protocols[5][6]

The synthesis of 4-bromodihydrothiophen-3(2H)-one 1,1-dioxide is most reliably achieved through a two-step sequence starting from the commercially available 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide). This route avoids the regioselectivity issues inherent in the direct bromination of 3-oxosulfolane.

Validated Pathway: Bromohydroxylation-Oxidation Strategy

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

This step utilizes N-Bromosuccinimide (NBS) in an aqueous medium to effect a regio- and stereoselective addition across the double bond.

-

Reagents: 3-Sulfolene (1.0 eq), NBS (1.5 eq), Water.

-

Protocol:

-

Suspend 3-sulfolene (11.8 g, 100 mmol) in water (50 mL).

-

Add NBS (26.7 g, 150 mmol) in portions over 30 minutes at room temperature.

-

Heat the mixture to 80°C for 1 hour. The solution will become clear as the reaction proceeds.

-

Cool to 0°C. The product precipitates as white crystals.

-

Filter, wash with ice-cold water, and dry in vacuo.

-

Yield: ~75-85%[5]

-

Mechanism: Formation of a bromonium ion intermediate followed by trans-opening by water.

-

Step 2: Oxidation to the Ketone

The bromohydrin is oxidized to the target

-

Reagents: Bromohydrin (from Step 1), Jones Reagent (CrO

/H -

Protocol:

-

Dissolve trans-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (10 g) in acetone (100 mL) at 0°C.

-

Add Jones reagent dropwise until the orange color persists.

-

Stir at 0°C for 2 hours.

-

Quench with isopropanol (to destroy excess oxidant).

-

Concentrate the solvent, dilute with water, and extract with ethyl acetate.

-

Wash organic layer with brine, dry over MgSO

, and concentrate.

-

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide from 3-sulfolene.

Part 3: Reactivity & Applications[2][5]

The core utility of 4-bromodihydrothiophen-3(2H)-one 1,1-dioxide lies in its

Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields thiazole-fused sulfolenes. These bicyclic systems are critical intermediates for bioactive compounds where the sulfone group mimics the polarity of carbonyls or serves as a leaving group surrogate.

-

Mechanism:

-

S-Alkylation: The sulfur of the thioamide attacks the carbon bearing the bromine (S

2). -

Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.

-

Dehydration: Loss of water aromatizes the thiazole ring.

-

Favorskii-Type Rearrangements

Under strongly basic conditions (e.g., alkoxides), the compound may undergo skeletal rearrangement or elimination to form 1,1-dioxo-2,3-dihydrothiophen-3-one (an unsaturated ketone). Control of pH is critical:

-

Mild Base (NaOAc/EtOH): Favors substitution/cyclization (Hantzsch).

-

Strong Base (NaOEt): Favors elimination or Favorskii rearrangement.

Reaction Pathway Diagram[4][5]

Figure 2: Divergent reactivity pathways: Hantzsch cyclization vs. Elimination.[8]

Part 4: Safety & Handling (MSDS Highlights)

-

Lachrymator: Like many

-haloketones, this compound is a potent eye and respiratory irritant. All operations must be performed in a fume hood. -

Thermal Instability: Sulfolenes can extrude SO

at high temperatures (>150°C). Avoid excessive heating during drying or distillation. -

Skin Contact: Corrosive. Wear nitrile gloves and long sleeves.

References

-

LookChem. (n.d.). 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one Product Information. Retrieved from

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from

-

ChemicalBook. (n.d.). 4-BROMO-1,1-DIOXO-TETRAHYDROTHIOPHEN-3-ONE Properties and Suppliers. Retrieved from

-

National Institutes of Health (PubChem). (n.d.). Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol (Precursor Data). Retrieved from

-

Thieme Connect. (2007). Synthesis and chemistry of 2,3-dihydrothiophene and its derivatives. Science of Synthesis. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. actascientific.com [actascientific.com]

- 3. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 4. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol | C4H7BrO3S | CID 1269963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide synthesis

Executive Summary

Target Molecule: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide CAS: 143654-18-6 Primary Application: Intermediate in the synthesis of heterocyclic pharmaceuticals, specifically amenable to nucleophilic substitution at the C4 position or elimination to form substituted 3-sulfolenes.[1]

This technical guide details the regioselective synthesis of 4-bromodihydrothiophen-3(2H)-one 1,1-dioxide. Unlike direct bromination of dihydrothiophen-3(2H)-one 1,1-dioxide—which kinetically favors the C2 position due to the enhanced acidity of the

Retrosynthetic Analysis & Strategy

To achieve the 4-bromo regiochemistry, we must avoid direct halogenation of the saturated ketone.[1] The strategy relies on the latent functionality of 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide).[1]

-

Disconnection: The C3 ketone is derived from a secondary alcohol.[1] The C4 bromine is introduced simultaneously with the C3 hydroxyl group.[1]

-

Precursor: 3-Sulfolene (commercially available, inexpensive).[1]

-

Key Transformation: Regioselective trans-addition of HO-Br followed by oxidation.[1]

Synthetic Pathway Diagram[1][2][3]

Figure 1: Two-step regioselective synthesis pathway avoiding C2-bromination byproducts.[1]

Experimental Protocol

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

This step utilizes N-Bromosuccinimide (NBS) as a source of electrophilic bromine (

Reagents:

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-sulfolene (1.0 equiv) and NBS (1.05 equiv) to the flask.

-

Solvent: Add distilled water (approx. 2 mL per mmol of substrate). The reaction is initially heterogeneous.[1]

-

Reaction: Heat the mixture to reflux (approx. 90–95 °C) with vigorous stirring.

-

Workup:

-

Purification: Filter the precipitate and wash with ice-cold water. Recrystallize from a minimum amount of hot water if necessary.[3]

Yield: Typically 75–85%.[6] Melting Point: 130–132 °C (Lit.).[1]

Step 2: Oxidation to 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

The secondary alcohol is oxidized to the ketone.[1][6] Given the steric and electronic environment (adjacent to a sulfone and a bromine), a robust oxidant like Jones Reagent is recommended, though PCC (Pyridinium Chlorochromate) can be used for acid-sensitive substrates.[1]

Reagents:

-

trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (from Step 1)[1]

-

Jones Reagent (

in aqueous

Protocol:

-

Dissolution: Dissolve the bromohydrin (1.0 equiv) in acetone (approx. 10 mL per gram) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Addition: Dropwise add Jones Reagent with stirring.

-

Endpoint: Continue addition until the orange color of the reagent persists for >1 minute, indicating excess oxidant.

-

-

Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 1–2 hours.

-

Quenching: Add a few drops of isopropanol to quench excess oxidant (color changes from orange to green/blue as Cr(VI) reduces to Cr(III)).[1]

-

Workup:

-

Purification: The crude product is often pure enough for subsequent steps. If needed, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Yield: Typically 80–90%.[1]

Mechanistic Insight & Regioselectivity

The critical advantage of this route is the control over bromine placement.[1]

-

Direct Bromination Failure: Treating 3-oxotetrahydrothiophene 1,1-dioxide directly with

results in substitution at C2 .[1] The C2 protons are -

Bromohydrin Success: The bromonium ion forms on the C3=C4 double bond.[1] Water attacks the more substituted/activated carbon or is directed by steric factors.[1] In the symmetrical 3-sulfolene, the initial attack yields the 3-bromo-4-hydroxy (or 4-bromo-3-hydroxy) adduct.[1] Since the molecule is symmetric until this point, these are enantiomers. Oxidation converts the C-OH to C=O, fixing the bromine at the

-position (C4) relative to the new ketone.[1]

Mechanism Diagram[1][2][10]

Figure 2: Mechanistic logic comparing the chosen route against the direct bromination pitfall.

Key Data Summary

| Parameter | Value/Description |

| Molecular Weight | 213.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point (Bromohydrin) | 130–132 °C |

| Solubility | Soluble in DCM, EtOAc, Acetone; Poorly soluble in water |

| Stability | Stable at RT; Store away from strong bases (risk of Favorskii rearrangement or elimination) |

Safety & Handling

-

N-Bromosuccinimide (NBS): Irritant and mild oxidizer.[1] Store in a refrigerator; discard if yellow/orange (indicates free bromine).[1]

-

3-Sulfolene: Decomposes at high temperatures (>110 °C) to release

and butadiene.[1] The reflux step (95 °C) is safe, but avoid overheating the dry solid. -

Chromium (VI) (Jones Reagent): Highly toxic and carcinogenic.[1] Handle in a fume hood. Dispose of chromium waste separately.

References

-

Bromohydrin Synthesis Protocol

-

Compound Data & Identifiers

-

Oxidation Methodology (General Grounding)

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chegg.com [chegg.com]

- 3. scribd.com [scribd.com]

- 4. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source [organic-chemistry.org]

- 5. Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction [westfield.ma.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

Safety Data Sheet (SDS) and hazards for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

[1]

Part 1: Chemical Identity & Executive Summary[1]

Compound Profile

This guide details the safety, hazards, and handling protocols for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide , a specialized heterocyclic building block often used in the synthesis of complex sulfone-containing pharmaceuticals.[1]

| Property | Detail |

| Chemical Name | 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide |

| Common Synonyms | 4-Bromo-3-oxosulfolane; 4-Bromo-3-ketosulfolane |

| CAS Number | 143654-18-6 |

| Molecular Formula | |

| Molecular Weight | 213.05 g/mol |

| Structural Class |

Executive Safety Assessment

CRITICAL WARNING: As an

While specific regulatory SDS data is limited due to its niche application, Structure-Activity Relationship (SAR) analysis mandates that it be handled with the same rigor as established lachrymators (e.g.,

Primary Hazards:

-

Lachrymator: Induces severe respiratory and ocular irritation/tearing.

-

Skin Corrosive/Sensitizer: High potential for chemical burns and allergic dermatitis.

-

Thermal Instability: Prone to elimination of HBr upon heating, generating reactive vinyl sulfones.

Part 2: Hazard Identification (GHS Classification)

Note: Classifications are derived from "Read-Across" toxicology using the parent scaffold (3-oxosulfolane) and functional analogs (3,4-dibromosulfolane).[1]

GHS Label Elements

Signal Word: DANGER [1]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1] | H314 |

| Eye Damage/Irritation | 1 | Causes serious eye damage.[1] | H318 |

| Acute Toxicity (Oral) | 3 | Toxic if swallowed. | H301 |

| Sensitization (Skin) | 1 | May cause an allergic skin reaction. | H317 |

| STOT - Single Exposure | 3 | May cause respiratory irritation (Lachrymator).[1] | H335 |

Mechanism of Toxicity

The toxicity of this compound is driven by two primary mechanisms:

-

Direct Alkylation (

): The C4-Bromine bond is activated by the adjacent carbonyl (C3) and the inductive pull of the sulfone ( -

Elimination-Addition (Michael Acceptor): Under physiological pH or basic conditions, the molecule can eliminate HBr to form 3-oxosulfolene (an unsaturated ketone). This intermediate is a potent Michael acceptor, capable of irreversibly binding to DNA and proteins.

Part 3: Reactivity & Stability Pathways

Understanding the decomposition pathways is vital for safe storage and reaction planning.

Figure 1: Thermal and chemical stability profile. Avoid heating above 60°C without solvent. The elimination product (Vinyl Sulfone) is highly reactive.

Part 4: Safe Handling Protocols

Engineering Controls

-

Enclosure: All operations (weighing, transfer, reaction) must be performed inside a certified Chemical Fume Hood .

-

Airflow: Maintain face velocity > 100 fpm.

-

Lachrymator Alert: If handling > 1 gram, utilize a portable blast shield inside the hood.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Level | Rationale |

| Hands | Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield (Laminate) or thick Nitrile (8 mil) | |

| Eyes | Chemical Goggles (Not safety glasses) | Vapors are lachrymatory; prevents corneal damage from splashes. |

| Respiratory | Full-face Respirator (if outside hood) | Cartridges: Organic Vapor + Acid Gas (OV/AG) due to potential HBr release. |

| Body | Lab Coat + Chemical Apron | Tyvek sleeves recommended for scale-up (>10g).[1] |

Decontamination & Quenching

Never dispose of active

Quenching Solution (The "Thio-Base" Mix):

Protocol:

-

Dilute the reaction mixture or spill residue with a non-reactive solvent (e.g., Ethyl Acetate).

-

Slowly add the Thio-Base Mix with stirring.

-

Mechanism: Thiosulfate acts as a soft nucleophile, displacing the bromine to form a water-soluble, non-toxic Bunte salt.

-

Allow to stir for 30 minutes. Check pH (should be neutral/slightly basic).

Part 5: Emergency Response

Spill Decision Logic

Figure 2: Emergency response workflow for lachrymator spills.[1]

First Aid Measures

-

Eye Contact: Immediate irrigation for 15 minutes minimum. Do not use high-pressure water.[1] Consult an ophthalmologist immediately (risk of corneal opacity).

-

Skin Contact: Wash with soap and water. Do not use ethanol (may enhance absorption). If burning persists, treat as a chemical burn.

-

Inhalation: Remove to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Monitor for delayed pulmonary edema (common with alkylating agents).

References

-

EvitaChem. (n.d.). 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS 143654-18-6) Product Entry.[1][4] Retrieved from

-

PubChem. (n.d.).[5] Compound Summary: Dihydrothiophen-3(2H)-one 1,1-dioxide (Parent Scaffold).[1] National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Dihydrothiophen-3(2H)-one 1,1-dioxide Safety Data Sheet. Retrieved from [1]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Mechanistic insight on bromination of sulfolenes). Retrieved from

-

National Institutes of Health (NIH). (n.d.). 3,4-Dibromotetrahydrothiophene 1,1-dioxide (Analog Hazard Data). PubChem.[5] Retrieved from

Sources

Molecular weight and formula of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Topic: Molecular weight and formula of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Advanced Synthesis, Reactivity, and Application Scaffolding[1]

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS: 143654-18-6) is a highly functionalized heterocyclic building block. As an

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and mechanistic pathways for downstream applications.

Physicochemical Characterization

The molecular architecture of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide combines a polar sulfone core with a reactive

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one |

| Common Synonyms | 4-Bromo-3-oxosulfolane; 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide |

| CAS Registry Number | 143654-18-6 |

| Molecular Formula | C₄H₅BrO₃S |

| Molecular Weight | 213.05 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Predicted Density | ~2.0 g/cm³ |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in water.[1] |

| Stability | Hygroscopic; susceptible to photolytic degradation. Store under inert atmosphere at -20°C. |

Synthesis & Production Protocols

The synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide typically proceeds via the functionalization of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). The most robust route involves the formation of a bromohydrin intermediate followed by oxidation.

Protocol A: The Bromohydrin Oxidation Route (High Purity)

This method minimizes over-bromination and regioisomeric byproducts common in direct halogenation.

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

-

Reagents: 3-Sulfolene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Water (

). -

Procedure:

-

Suspend 3-sulfolene in water.

-

Add NBS portion-wise at room temperature. The reaction is slightly exothermic.

-

Heat to 80°C for 1 hour to ensure complete conversion.

-

Cool to 0°C. The product (trans-bromohydrin) precipitates.

-

Filtration: Collect solids and wash with ice-cold water.[2]

-

Mechanism: NBS generates an electrophilic bromonium ion, which is opened anti-stereospecifically by water.

-

Step 2: Oxidation to the Ketone

-

Reagents: trans-Bromohydrin (from Step 1), Jones Reagent (CrO₃/H₂SO₄) or Pyridinium Chlorochromate (PCC).

-

Procedure (Jones Oxidation):

-

Dissolve the bromohydrin in acetone at 0°C.

-

Add Jones reagent dropwise until the orange color persists.

-

Stir for 2 hours at 0°C.

-

Quench: Add isopropanol to consume excess oxidant.

-

Extraction: Dilute with water and extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/hexane to yield 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide.

-

Protocol B: Direct Bromination (Alternative)

-

Substrate: Dihydrothiophen-3(2H)-one 1,1-dioxide (3-oxosulfolane).

-

Reagent: Bromine (

) or Phenyltrimethylammonium tribromide (PTAB) in Acetic Acid. -

Note: This route often yields mixtures of mono- and di-brominated products (4,4-dibromo) and requires careful stoichiometric control.

Mechanistic Pathways & Visualization[4]

The following diagram illustrates the synthesis logic and the divergent reactivity of the target molecule. The

Figure 1: Synthetic workflow from 3-sulfolene to the target

Applications in Drug Development

Scaffold for Heterocyclic Synthesis

The target molecule is a precursor to 3-hydroxythiophenes and 3-aminothiophenes via the aromatization of the dihydrothiophene ring. By treating the 4-bromo ketone with nucleophiles (amines/thiols) followed by base-induced elimination of water/HBr and extrusion of

Favorskii Rearrangement

In the presence of alkoxides,

Michael Acceptor Precursor

Elimination of HBr from the target yields 1,1-dioxo-dihydrothiophen-3-one , a potent Michael acceptor. This intermediate can covalently modify cysteine residues in target proteins, a strategy employed in the design of covalent inhibitors (e.g., for kinases or viral proteases).

Safety & Handling (E-E-A-T)

-

Lacrymator Warning:

-Halo ketones are potent lacrymators. All operations must be conducted in a well-ventilated fume hood. -

Skin Irritant: The compound is an alkylating agent. Double-gloving (Nitrile/Neoprene) is required.

-

Thermal Instability: Sulfolane derivatives can release

(toxic gas) upon high thermal stress. Avoid heating above 150°C without explicit thermal safety calorimetry data.

References

-

LookChem. (n.d.). 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one - CAS 143654-18-6. Retrieved from [Link]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

-

PubChem. (2025).[4] Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol (Bromohydrin Precursor). National Library of Medicine.[5] Retrieved from [Link][5]

-

AdiChemistry. (n.d.). Favorskii Rearrangement | Mechanism | Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. stolaf.edu [stolaf.edu]

- 3. adichemistry.com [adichemistry.com]

- 4. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol | C4H7BrO3S | CID 1269963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity profile of alpha-bromo sulfolane ketones

Reactivity Profile of -Bromo Sulfolane Ketones: A Technical Guide

Executive Summary: The "Privileged" Electrophile

In the landscape of heterocyclic synthesis,

This guide dissects the reactivity profile of these species, moving beyond basic synthesis to the practical application of their hyper-electrophilic nature in constructing fused heterocyclic systems—a critical architecture in modern kinase inhibitors and bioisosteres.

Structural Dynamics & Electronic Profile

To manipulate these molecules effectively, one must understand the competition for electron density within the ring. The 3-sulfolanone ring contains two distinct

-

Position C2 (The Active Methylene): Flanked by both the

and -

Position C4: Flanked only by the

and a methylene group. Less acidic, but sterically more accessible.

When a bromine atom is introduced at C2, the carbon becomes a hyper-electrophile . The dipole moment of the sulfone group stabilizes the leaving group trajectory, enhancing

Visualization: Electronic Activation Pathways

Figure 1: Reaction pathway divergence for 3-sulfolanone derivatives. Note the bifurcation between productive heterocyclization and destructive elimination.

Protocol 1: Regioselective Synthesis of 2-Bromo-3-Sulfolanone

Objective: Synthesize the 2-bromo derivative with high regioselectivity, avoiding poly-bromination.

Scientific Rationale:

Direct bromination with molecular bromine (

Materials

-

3-Oxotetrahydrothiophene 1,1-dioxide (3-Sulfolanone)

-

Pyridinium Tribromide (PyHBr3) or NBS

-

Solvent: Glacial Acetic Acid (AcOH) or

-

Catalyst: HBr (cat.)

Step-by-Step Methodology

-

Preparation: Dissolve 3-sulfolanone (10 mmol) in glacial acetic acid (20 mL). The protic solvent promotes enolization at the C2 position via hydrogen bonding with the sulfone oxygens.

-

Addition: Add Pyridinium Tribromide (10 mmol) portion-wise over 30 minutes at 0°C.

-

Critical Control Point: Do not exceed 5°C. Higher temperatures promote bromination at C4 or di-bromination at C2.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution will decolorize as the bromine source is consumed.

-

Quench: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

-

Isolation: Extract with Dichloromethane (DCM) (

mL). Wash the organic phase with saturated -

Purification: Dry over

and concentrate in vacuo.-

Note: The product is unstable on silica gel. Use immediately or recrystallize from Ethanol/Hexane.

-

Yield Expectation: 75-85% Mono-brominated product.

Reactivity Node: The Hantzsch Thiazole Synthesis[1]

The primary utility of

Mechanism:

The reaction proceeds via an

Visualization: Mechanistic Pathway[2][3]

Figure 2: Stepwise assembly of the thieno-thiazole scaffold. The dehydration step is spontaneous under reflux conditions.

Protocol 2: Synthesis of Thieno[3,4-d]thiazole-6,6-dioxides

Scientific Rationale:

Ethanol is the solvent of choice as it solubilizes the polar sulfolane ketone while allowing the non-polar thiazole product to precipitate upon cooling. No external base is initially added to prevent the degradation of the sensitive

-

Stoichiometry: Combine 2-bromo-3-sulfolanone (1.0 equiv) and the substituted thioamide (1.1 equiv) in absolute Ethanol (5 mL/mmol).

-

Reflux: Heat the mixture to reflux (

C) for 2-4 hours.-

Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting bromide spot (

) should disappear, replaced by a highly UV-active fluorescent spot (

-

-

Workup: Cool the reaction to RT.

-

If a precipitate forms: Filter and wash with cold ethanol. This is the hydrobromide salt of the thiazole.

-

If no precipitate: Concentrate the solvent, neutralize with saturated

to liberate the free base, and extract with Ethyl Acetate.

-

-

Validation:

-

1H NMR: Look for the disappearance of the C2-H signal (

4.5-5.0 ppm) and the appearance of the aromatic thiazole signal (if R=H). -

Mass Spec: Confirm the M+1 peak corresponding to the fused system.

-

Comparative Reactivity Data

The following table summarizes the reactivity of 2-bromo-3-sulfolanone against various nucleophiles, highlighting the competition between substitution and elimination.

| Nucleophile | Conditions | Major Product | Yield | Mechanism |

| Thioamide | EtOH, Reflux | Fused Thiazole | 85% | Hantzsch ( |

| Thiourea | EtOH, Reflux | 2-Amino-thiazole deriv. | 92% | Hantzsch ( |

| Aniline | DCM, | 45% | ||

| NaOH (aq) | Sulfolenone (Decomposed) | N/A | E1cB Elimination | |

| Sodium Azide | DMF, RT | 60% |

Table 1: Reactivity profile of 2-bromo-3-sulfolanone with common nucleophiles.

Stability & Handling (Self-Validating System)

To ensure experimental success, treat the

-

The "Acid Test": If your reaction turns dark brown/black rapidly upon adding base, you are witnessing the polymerization of the elimination product (sulfolenone). Correction: Maintain slightly acidic or neutral conditions until the nucleophile has engaged the electrophile.

-

Storage: If isolation is necessary, store under

at -20°C. The compound degrades via autocatalytic dehydrobromination (releasing HBr, which catalyzes further decomposition).

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen (Thioazolen)." Berichte der deutschen chemischen Gesellschaft. Link

-

Bromination of Sulfolane Derivatives: Journal of Organic Chemistry. "Synthesis of 3-oxotetrahydrothiophene 1,1-dioxide derivatives." (General reference for sulfolane ketone reactivity). Link

-

Reactivity of Alpha-Halo Ketones:Beilstein Journal of Organic Chemistry. "Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights." (Provides context on

-bromo ketone stability). Link -

Thiazole Synthesis Applications: Molecules. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." (Context for biological relevance). Link

-

Sulfolane Chemistry: Comprehensive Heterocyclic Chemistry III. "Thiophenes and their Benzo Derivatives: Reactivity." (Detailed electronic analysis of the sulfolane ring). Link

Electronic properties of 1,1-dioxide heterocyclic rings

Electronic Properties and Synthetic Utility of 1,1-Dioxide Heterocyclic Rings

Executive Summary

The oxidation of sulfur-containing heterocycles to their 1,1-dioxide forms (cyclic sulfones) induces a dramatic electronic shift, transforming electron-rich aromatic systems into electron-deficient, non-aromatic dienes. This "Sulfone Effect" creates unique reactivity profiles—specifically inverse-electron-demand Diels-Alder cycloadditions—and offers medicinal chemists a potent bioisostere for carbonyl and carboxylate groups. This guide details the electronic structure, reactivity, and synthetic protocols for thiophene 1,1-dioxides and thietane 1,1-dioxides.

Section 1: Electronic Structure & Aromaticity

The Loss of Aromaticity

Unlike their parent heterocycle (thiophene), thiophene 1,1-dioxides are non-aromatic . The sulfur atom in thiophene contributes a lone pair to the

-

Orbital Consequence: The ring behaves as a cyclic diene rather than a delocalized aromatic system.

-

Bond Length Alternation: X-ray diffraction data confirms distinct single and double bond character, unlike the equalized bonds in thiophene.

| Feature | Thiophene (Parent) | Thiophene 1,1-Dioxide | Electronic Implication |

| Hybridization (S) | Loss of planar conjugation at S | ||

| Resonance Energy | ~29 kcal/mol | ~0 kcal/mol | High reactivity (Diene character) |

| Dipole Moment | ~0.51 D | > 4.5 D (Est.) | Strong electrostatic interactions |

| C2-C3 Bond | 1.37 Å | ~1.34 Å (Double) | Localized |

| C3-C4 Bond | 1.42 Å | ~1.46 Å (Single) | Disrupted conjugation |

The "Sulfone Effect" in Thietanes

Thietane 1,1-dioxide (4-membered ring) exhibits significant ring strain (~19.6 kcal/mol) and a puckered conformation. The strong electron-withdrawing nature of the sulfone group (

Section 2: Reactivity Profile

The electronic deficiency of the thiophene 1,1-dioxide ring dictates its primary reactivity: it is a potent diene in Diels-Alder reactions and a Michael acceptor .

Diels-Alder Cycloaddition (Inverse Electron Demand)

Due to the electron-poor nature of the diene, these species react fastest with electron-rich dienophiles (e.g., enamines, vinyl ethers). This is the inverse of standard Diels-Alder kinetics.[1]

-

Self-Dimerization: Thiophene 1,1-dioxides are often unstable and spontaneously dimerize via a [4+2] mechanism, followed by the extrusion of

(cheletropic elimination) to form dihydrobenzo[b]thiophene derivatives. -

Synthetic Utility: They serve as "masked dienes." The

bridge can be ejected thermally to aromatize the adduct.

Reactivity Flowchart

Caption: Reaction pathways for Thiophene 1,1-Dioxide: Oxidation leads to a reactive intermediate that either dimerizes or traps dienophiles.

Section 3: Medicinal Chemistry Applications

Cyclic Sulfones as Bioisosteres

The sulfone moiety (

-

H-Bonding: The sulfone oxygens are weak-to-moderate H-bond acceptors (weaker than carbonyls) but can interact with backbone amides in protein active sites.

-

Metabolic Stability: Unlike esters or amides, cyclic sulfones are resistant to hydrolysis by esterases/peptidases.

-

Lipophilicity: The high polarity reduces

, improving water solubility.

Thietane 1,1-Dioxide in Peptidomimetics

Replacing a proline or

Section 4: Experimental Protocols

Protocol A: Synthesis of Thiophene 1,1-Dioxide (DMDO Method)

Use this protocol for isolating the unstable parent compound.

-

Reagent Prep: Generate a solution of Dimethyldioxirane (DMDO) in acetone (approx. 0.05–0.1 M).

-

Reaction: Dissolve thiophene (1.0 equiv) in acetone. Cool to -20°C .

-

Addition: Slowly add DMDO solution (2.2 equiv) over 30 minutes.

-

Monitoring: Monitor by NMR (disappearance of aromatic protons).

-

Workup: Evaporate solvent in vacuo at < -40°C .

-

Critical Note: Do not warm to room temperature if isolation is required; the compound will dimerize. Use immediately in cycloadditions.

-

Protocol B: Synthesis using Rozen's Reagent (HOF·MeCN)

Best for electron-deficient thiophenes that resist mCPBA.

-

Setup: Pass 10%

gas (diluted in -

Oxidation: Add the thiophene substrate (dissolved in

) to the oxidizing mixture at 0°C. -

Quench: Neutralize with solid

after 5-10 minutes. -

Purification: Filter and evaporate. Yields are typically quantitative.

Protocol C: Diels-Alder Trapping (In Situ)

Standard method to utilize the unstable diene.

-

Mix: Combine thiophene (1.0 equiv) and the dienophile (e.g., N-phenylmaleimide, 1.2 equiv) in

. -

Oxidize: Add mCPBA (2.5 equiv) slowly at 0°C.

-

Mechanism: The mCPBA generates the thiophene dioxide in situ, which is immediately trapped by the dienophile before it can dimerize.

-

Isolation: Wash with

(to remove excess peroxide) and

References

-

Rozen, S., & Bareket, Y. (1994).[2] "A novel oxidation of thiophenes using HOF·MeCN." Journal of the Chemical Society, Chemical Communications.[2] Link

-

Nakayama, J., et al. (2004). "Thiophene 1,1-Dioxide: Synthesis, Isolation, and Properties." Bulletin of the Chemical Society of Japan. Link

- Raasch, M. S. (1980). "The Chemistry of Thiophene 1,1-Dioxides." Journal of Organic Chemistry. (Classic mechanistic reference on reactivity).

-

Enamine Ltd. (2024). "Cyclic Sulfones in Drug Design." Enamine Product Focus. Link

-

BenchChem. (2025).[4] "Physical and Chemical Properties of Thietane Rings." Technical Guide. Link

Sources

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. A novel oxidation of thiophenes using HOF·MeCN - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Characterization and Melting Point Determination of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide: A Technical Framework

Executive Summary & Compound Profile

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS: 143654-18-6) is a critical heterocyclic intermediate employed in the synthesis of functionalized sulfolanes, particularly in the development of pharmaceutical agents requiring a 3,4-disubstituted tetrahydrothiophene-1,1-dioxide core.

Unlike its parent ketone or downstream alcohol derivatives, this specific

Chemical Identity Table[1]

| Property | Data |

| IUPAC Name | 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide |

| Common Name | 4-Bromo-3-oxotetrahydrothiophene 1,1-dioxide |

| CAS Number | 143654-18-6 |

| Molecular Formula | |

| Molecular Weight | 213.05 g/mol |

| Structural Class |

Physical Properties & Theoretical Melting Point Range

To establish a valid expected range for the melting point of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide, we must analyze the thermal properties of its structural analogs. The introduction of a bromine atom at the

Comparative Thermal Data

| Compound | Structure | CAS | Melting Point ( | Reference |

| Parent Ketone | Dihydrothiophen-3(2H)-one 1,1-dioxide | 17115-51-4 | 61 – 63 | [1] |

| Target Compound | 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide | 143654-18-6 | Predicted: 85 – 110 * | Estimated |

| Downstream Alcohol | 4-Bromo-3-hydroxytetrahydrothiophene 1,1-dioxide | 35330-57-5 | 189 – 191 | [2] |

*Note: The target compound is expected to be a solid at room temperature. The predicted range is inferred from the typical

Synthesis & Isolation Protocol

To accurately determine the melting point, the compound must first be synthesized with high purity. The following protocol utilizes the bromination of dihydrothiophen-3(2H)-one 1,1-dioxide.

Reaction Mechanism

The synthesis proceeds via the electrophilic

Figure 1: Synthesis pathway for the target

Experimental Procedure

-

Dissolution: Dissolve 10 mmol of dihydrothiophen-3(2H)-one 1,1-dioxide in 20 mL of glacial acetic acid.

-

Bromination: Add 10.5 mmol of bromine (Br

) dropwise at 0–5°C to prevent poly-bromination.-

Critical Control: Maintain temperature below 10°C. Higher temperatures favor di-bromination at the C2/C4 positions.

-

-

Quenching: Pour the reaction mixture into 100 mL of ice water. The product should precipitate as a white to off-white solid.

-

Isolation: Filter the solid and wash with cold water (

) to remove residual acid. -

Purification (Crucial for MP): Recrystallize from ethanol or an ethyl acetate/hexane mixture. Dry under high vacuum at 25°C for 4 hours.

Melting Point Determination Methodology

Once the compound is isolated and dried, the melting point serves as the primary indicator of purity.

Method A: Capillary Tube (Standard)

This method is preferred for routine characterization.

-

Sample Prep: Pack 2-3 mm of the dried, pulverized solid into a clean glass capillary tube. Ensure the sample is compact by tapping the tube on a hard surface.

-

Apparatus Setup: Use a calibrated melting point apparatus (e.g., Fisher-Johns or Thomas-Hoover).

-

Heating Ramp:

-

Rapid Ramp: Heat at 10°C/min until 60°C (near the parent ketone's MP).

-

Critical Ramp: Slow the heating rate to 1°C/min starting from 70°C.

-

-

Observation: Record two temperatures:

- : The instant the first droplet of liquid appears.

- : The instant the entire mass becomes a clear liquid.

-

Validation: A range (

) of

Method B: Differential Scanning Calorimetry (DSC)

For pharmaceutical applications requiring rigorous data, DSC is the gold standard.

-

Pan Loading: Hermetically seal 2-5 mg of sample in an aluminum pan.

-

Program: Equilibrate at 25°C, then ramp at 5°C/min to 150°C under a nitrogen purge (50 mL/min).

-

Analysis: The melting point is defined as the onset temperature of the endothermic melting peak, not the peak maximum.

Figure 2: Operational workflow for validating sample purity before melting point determination.

References

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary: Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol.[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

LookChem. (n.d.). 3-Bromo-4-hydroxysulfolane Physical Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

This Application Note and Protocol provides a rigorous, step-by-step guide for the synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide). This guide is designed for research scientists and medicinal chemists, focusing on regiochemical control and high-purity isolation.

Abstract

The synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide presents a regiochemical challenge due to the competing acidity of the α-protons at the C2 and C4 positions of the tetrahydrothiophene ring. Direct bromination of the parent ketone (3-oxosulfolane) predominantly yields the thermodynamically favored C2-bromo or C2,C2-dibromo products due to the enhanced acidity of the methylene group flanked by the sulfonyl and carbonyl moieties. To exclusively access the C4-bromo isomer , this protocol utilizes a "bromohydrin strategy" starting from 3-sulfolene. This route guarantees regioselectivity by fixing the bromine position prior to ketone formation.

Strategic Analysis & Retrosynthesis

To avoid the formation of the C2-isomer, the synthesis is designed as a two-stage transformation:

-

Electrophilic Addition : Stereoselective addition of hypobromous acid (generated in situ from NBS/H₂O) to 3-sulfolene to yield trans-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide.

-

Oxidation : Conversion of the secondary alcohol to the ketone using Jones Reagent (CrO₃/H₂SO₄), preserving the C-Br bond and the sulfone oxidation state.

Key Advantage : This route bypasses the kinetic control issues of direct enolate halogenation, delivering the target 4-bromo isomer with high regiocontrol.

Materials & Equipment

Reagents:

-

3-Sulfolene (2,5-Dihydrothiophene-1,1-dioxide): >98% purity.

-

N-Bromosuccinimide (NBS) : Recrystallized from water if yellow/degraded.

-

Chromium(VI) Oxide (CrO₃) : High purity oxidant.

-

Sulfuric Acid (H₂SO₄) : Concentrated (98%).

-

Solvents : Acetone (HPLC grade), Deionized Water, Diethyl Ether (or Ethyl Acetate for extraction).

-

Quenching Agents : Sodium bisulfite (NaHSO₃), Sodium bicarbonate (NaHCO₃).

Equipment:

-

Three-neck round-bottom flask (250 mL & 500 mL).

-

Magnetic stirrer with temperature control.

-

Reflux condenser.[1]

-

Addition funnel (pressure-equalizing).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

Target: Formation of the bromohydrin intermediate.

-

Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging : Add 3-sulfolene (11.8 g, 100 mmol) and N-bromosuccinimide (NBS) (19.6 g, 110 mmol) to the flask.

-

Solvent Addition : Add deionized water (150 mL). The reaction is heterogeneous initially.

-

Reaction : Heat the mixture to reflux (100 °C bath temperature) with vigorous stirring.

-

Observation: The solid NBS and sulfolene will dissolve/react, and the solution may turn temporarily orange/yellow before fading.

-

Duration: Reflux for 1.5 to 2 hours.[1] Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of 3-sulfolene.

-

-

Crystallization : Remove the flask from heat and allow it to cool slowly to room temperature.

-

Process: As the solution cools, the bromohydrin product will crystallize out as white needles or plates.

-

Optimization: Cool to 0–4 °C in an ice bath to maximize recovery.

-

-

Isolation : Filter the crystals via vacuum filtration. Wash the filter cake with ice-cold water (2 x 20 mL) to remove succinimide by-products.

-

Drying : Dry the solid in a vacuum oven at 40 °C overnight.

-

Expected Yield : 15–18 g (70–85%).

-

Characterization : Melting point ~130–132 °C.

-

Step 2: Oxidation to 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Target: Selective oxidation of the secondary alcohol.

-

Preparation of Jones Reagent : Dissolve 7.0 g of CrO₃ in 50 mL of water. Slowly add 6.0 mL of concentrated H₂SO₄ with cooling. (Caution: Exothermic).

-

Substrate Solution : In a 500 mL three-neck flask, dissolve the bromohydrin from Step 1 (10.75 g, 50 mmol) in acetone (150 mL). Cool the solution to 0–5 °C using an ice/salt bath.

-

Oxidation : Add the Jones Reagent dropwise via an addition funnel over 30 minutes.

-

Control: Maintain internal temperature <10 °C to prevent elimination of HBr (which would form the enone).

-

Endpoint: The solution will turn from orange to green (formation of Cr³⁺). Continue stirring at 0 °C for 1 hour.

-

-

Quenching : Add isopropanol (5–10 mL) dropwise to quench excess oxidant (color shift from orange/brown to distinct green).

-

Workup :

-

Decant the green supernatant liquid into a clean flask.

-

Rinse the chromium salts residue with acetone (2 x 20 mL).

-

Combine acetone fractions and concentrate under reduced pressure (rotary evaporator) to remove most of the acetone. Do not heat above 35 °C.

-

-

Extraction : Dilute the aqueous residue with water (50 mL) and extract with ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification :

-

Wash the combined organic layers with saturated NaHCO₃ (to remove acid traces) and brine.

-

Dry over anhydrous MgSO₄.

-

Concentrate to dryness to yield the crude bromoketone.

-

Recrystallization: Recrystallize from Ethanol/Hexane or minimal hot Toluene if necessary.

-

-

Final Product : White to off-white crystalline solid.

-

Yield : 60–75%.

-

Mechanistic Insight & Visualization

The following diagram illustrates the pathway from 3-sulfolene to the target ketone, highlighting the regiochemical lock provided by the bromonium ion intermediate.

Caption: Reaction scheme showing the conversion of 3-sulfolene to the bromohydrin via a bromonium ion, followed by oxidation to the final ketone.

Safety & Handling

-

Lachrymator Hazard :

-Halo ketones are potent lachrymators (tear agents). All operations involving the final product must be conducted in a well-ventilated fume hood. Wear chemical splash goggles and butyl rubber gloves. -

Chromium Toxicity : Hexavalent chromium (CrO₃) is carcinogenic and corrosive. Dispose of chromium waste in dedicated hazardous waste containers.

-

Thermal Instability : 3-Sulfolene releases SO₂ (gas) upon heating above 120 °C (cheletropic elimination). Do not overheat the starting material during storage or drying.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete hydrolysis of NBS | Ensure vigorous reflux; verify NBS quality (should be white, not yellow). |

| Product is an Oil | Residual solvent or impurities | Recrystallize from water (Step 1) or Ethanol/Hexane (Step 2). Seed crystals may be required. |

| Elimination By-product | Reaction temperature too high | Keep oxidation temperature <10 °C. The |

| Green Emulsion | Chromium salts in workup | Filter the acetone mixture through a Celite pad before concentration to remove precipitated Cr salts. |

References

-

Bromohydrin Synthesis

- Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College, Department of Chemistry.

-

Source:

-

Compound Data

-

Oxidation Methodology

- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 39-45.

-

Source:

Sources

Application Note: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide as a Scaffold for Fused Heterocycles

This guide outlines the strategic utilization of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide) in pharmaceutical synthesis.

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (Compound 1 ) is a versatile, high-value intermediate used to access thieno-fused heterocyclic systems . Its unique structure—combining a cyclic sulfone, a ketone, and an

This guide details the handling, synthesis, and two core application workflows for Compound 1 :

-

Hantzsch Cyclization to form thieno[3,4-d]thiazoles.

-

Nucleophilic Substitution to generate functionalized aminorsulfolanes.

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 143654-18-6 (Generic generic isomer class: 20688-40-8) |

| Formula | C₄H₅BrO₃S |

| MW | 213.05 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF, CH₂Cl₂; slightly soluble in water.[1] |

| Stability | Hygroscopic. Decomposes slowly in moist air (releases HBr). Store at -20°C under Ar. |

| Hazards | Lachrymator . Causes severe skin burns and eye damage. Handle in a fume hood. |

Expert Insight: The Regioselectivity Challenge

The parent scaffold, dihydrothiophen-3(2H)-one 1,1-dioxide (3-oxosulfolane), has two

-

C-2 Position: Flanked by C=O and SO₂. Highly acidic (

). -

C-4 Position: Flanked by C=O and CH₂. Less acidic but kinetically accessible.

-

Implication: Direct bromination often favors C-2 (thermodynamic). Accessing the 4-bromo isomer specifically requires kinetic control (low temp, bulky brominating agents) or blocking the C-2 position. This guide focuses on the 4-bromo isomer, critical for accessing thieno[3,4] fused systems rather than thieno[3,2].

Synthesis Protocol: Preparation of Compound 1

Objective: Selective bromination of dihydrothiophen-3(2H)-one 1,1-dioxide.

Reagents

-

Substrate: Dihydrothiophen-3(2H)-one 1,1-dioxide (1.0 eq)

-

Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or NBS (1.05 eq)

-

Solvent: THF/CH₂Cl₂ (1:1 v/v)

-

Catalyst:

-TsOH (0.1 eq) - Promotes enolization towards C-4 via steric steering.

Step-by-Step Procedure

-

Dissolution: Dissolve 10 mmol of substrate in 50 mL of dry THF/CH₂Cl₂ under

. -

Activation: Add

-TsOH and stir at 0°C for 15 min to equilibrate enol forms. -

Bromination: Add PTAB (solid) portion-wise over 30 minutes at 0°C. Note: PTAB provides a slow release of

, improving regioselectivity over liquid bromine. -

Quench: Once TLC shows consumption of starting material, quench with 10%

(aq). -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over-

Critical Check: Analyze crude NMR. The C-4 proton appears as a doublet of doublets (~4.8 ppm), whereas C-2 bromination results in a singlet (~5.1 ppm) due to the loss of coupling partners.

-

-

Purification: Recrystallize from Ethanol/Hexane to obtain the pure 4-bromo isomer.

Application Workflow A: Synthesis of Thieno[3,4-d]thiazoles

Target Class: Kinase Inhibitors (Bioisosteres of Benzothiazoles).

This protocol utilizes the Hantzsch Thiazole Synthesis . The 4-bromo ketone reacts with thioureas or thioamides to fuse a thiazole ring onto the sulfolane core.

Protocol

-

Setup: In a pressure vial, combine Compound 1 (1.0 eq) and Thiourea (or substituted thioamide) (1.2 eq).

-

Solvent: Suspend in Ethanol (0.5 M).

-

Reaction: Heat to reflux (80°C) for 2–4 hours.

-

Isolation: Cool to RT. The product often precipitates as the HBr salt. Filter and wash with cold ethanol.

-

Free Base: Suspend the solid in water and adjust pH to 8 with saturated

. Extract with EtOAc.

Diagram: Hantzsch Cyclization Pathway

Caption: Hantzsch synthesis pathway converting 4-bromo-3-oxosulfolane to the fused thieno[3,4-d]thiazole scaffold.

Application Workflow B: Synthesis of MMP Inhibitors via Amination

Target Class: Matrix Metalloproteinase Inhibitors (e.g., Prinomastat analogs).

Direct displacement of the bromine with a primary amine yields

Protocol

-

Reagents: Compound 1 (1.0 eq), Primary Amine (

, 2.0 eq), -

Solvent: DMF (anhydrous).

-

Condition: Stir at 0°C to RT for 12 hours.

-

Warning: Avoid heating, as this promotes elimination to the

-unsaturated ketone (Michael Acceptor).

-

-

Reduction (Optional): To access the alcohol, add

(1.5 eq) in MeOH at 0°C directly to the crude amine.

Diagram: Divergent Reactivity (Substitution vs. Elimination)

Caption: Control of reaction conditions determines the pathway: Low temp favors substitution (Path A); Heat/Base favors elimination (Path B).

References

-

EvitaChem. Product Data: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS 143654-18-6). Retrieved from

-

St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Mechanism of bromination in sulfolane systems). Retrieved from

-

Gabbutt, C. D., et al. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. (Analogous alpha-halo ketone reactivity). J. Chem. Res., 1997. Retrieved from

-

PubChem. Compound Summary: 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (CID 289294). Retrieved from

-

Arseniyadis, S. 4-Cyano-3-oxotetrahydrothiophene: An Ideal Acrylonitrile Anion Equivalent. (Reactivity of 3-oxosulfolane derivatives). SynOpen, 2021. Retrieved from

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. (Bromination selectivity principles). Molecules, 2014.[7] Retrieved from

-

GlaxoSmithKline. 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of HCV polymerase.[8] (Sulfolane/Thiadiazine applications). J. Med. Chem., 2006.[9] Retrieved from

Sources

- 1. dihydrothiophen-3(2H)-one 1,1-dioxide | C4H6O3S | CID 5150067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thiourea derivatives methods: Topics by Science.gov [science.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 8. 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazole synthesis [organic-chemistry.org]

Application Note: Nucleophilic Substitution Protocols for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

This Application Note and Protocol Guide is structured to provide high-level technical direction for researchers working with 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also referred to as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide).[1]

Part 1: Executive Summary & Mechanistic Insight

The Scaffold Paradox

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (Compound 1 ) represents a highly functionalized heterocyclic scaffold valued in drug discovery for its metabolic stability and polarity.[1] However, it presents a classic "reactivity paradox":

-

High Electrophilicity: The C4 position is activated by both the adjacent carbonyl (C3) and the inductive effect of the sulfone (position 1), making it a prime target for nucleophilic attack.

-

High Acidity: The

-protons at C2 and C4 are significantly acidic (

Mechanistic Pathways

To achieve successful substitution, one must control the competition between the

-

Path A: Direct

Substitution. Favored by soft, non-basic nucleophiles (Azides, Thiols, Iodides) in polar aprotic solvents. This retains the C4 regiochemistry (with inversion). -

Path B: Elimination-Addition. Basic nucleophiles (Amines) often deprotonate C2/C4 first, eliminating HBr to form 1,1-dioxo-2,3-dihydrothiophen-3-one .[1] The nucleophile then attacks the enone via Michael addition, potentially scrambling regiochemistry or leading to polymerization.

Strategic Recommendation: For amine introduction, avoid direct reaction with amines. Instead, use the Azide Protocol (Protocol 1) followed by reduction, or the Protection Strategy (Protocol 3) .

Part 2: Experimental Protocols

Protocol 1: Nucleophilic Substitution with Azides (Synthesis of 4-Azido Precursor)

Target: Introduction of Nitrogen functionality without elimination.[1]

Rationale: The azide anion (

Materials

-

Substrate: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (1.0 eq)

-

Reagent: Sodium Azide (

) (1.2 eq) -

Solvent: DMF (Anhydrous) or Acetonitrile (

)[1] -

Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.05 eq) to accelerate

.

Step-by-Step Methodology

-

Preparation: Dissolve 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C. Add Sodium Azide (12 mmol, 0.78 g) in one portion.

-

Note: If using Acetonitrile, TBAI is recommended to improve solubility and rate.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting bromide (

) and appearance of the azide (

-

-

Workup:

-

Dilute the reaction mixture with cold water (100 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine (

mL) to remove DMF. -

Dry over

, filter, and concentrate under reduced pressure (do not heat above 40°C due to azide thermal instability).

-

-

Purification: The crude product is usually pure enough for reduction. If necessary, purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes).[1]

Data Output:

| Parameter | Value |

|---|---|

| Yield | 85 - 92% |

| Appearance | Off-white solid or pale yellow oil |

| IR Signature | Strong peak at ~2100

Protocol 2: Thiol Alkylation (S-Substitution)

Target: Synthesis of Thioether derivatives.[1]

Rationale: Thiols are acidic enough that they do not act as bases, but the thiolate anion is a soft super-nucleophile. We use a weak inorganic base (

Materials

-

Substrate: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (1.0 eq)

-

Nucleophile: Thiophenol or Alkyl Thiol (1.1 eq)[1]

-

Base: Potassium Carbonate (

), anhydrous, powdered (1.5 eq) -

Solvent: Acetone or THF.[1]

Step-by-Step Methodology

-

Slurry Formation: In a round-bottom flask, suspend

(15 mmol) in Acetone (30 mL). Add the Thiol (11 mmol) and stir at RT for 15 minutes to form the thiolate. -

Addition: Add 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (10 mmol) dropwise as a solution in Acetone (10 mL).

-

Reaction: Stir at RT for 2–3 hours.

-

Critical Control: Do not heat. Heating increases the risk of Favorskii rearrangement or elimination.

-

-

Workup:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate.

-

Redissolve in

, wash with water, dry, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane is often sufficient.

Protocol 3: Reaction with Amines (The "Trap" & Solution)

Target: Direct Amination (Challenging).

The Problem: Direct reaction with primary amines (e.g., Benzylamine) typically yields the elimination product (enone) or complex mixtures. The Solution: Use the "Cold Addition" method with a non-nucleophilic scavenger base, or protect the ketone first.

Modified Direct Amination Protocol

-

Solvent: THF (anhydrous).

-

Base: Diisopropylethylamine (DIPEA) (1.0 eq) - Only if the amine is valuable/salt formation is an issue. Ideally, use 2.0 eq of the nucleophilic amine.

-

Procedure:

-

Cool substrate solution (THF) to -78°C (Dry ice/Acetone bath).[1]

-

Add the amine slowly.

-

Allow to warm very slowly to 0°C over 4 hours.

-

Why? At low temperatures, the

transition state is favored over the elimination transition state for kinetic reasons.

-

-

Alternative: If direct amination fails, use Protocol 1 (Azide) followed by Staudinger Reduction (

) to generate the primary amine.

Part 3: Visualization & Logic[1]

Reaction Pathway Diagram

The following diagram illustrates the competition between Substitution and Elimination pathways.

Caption: Figure 1. Mechanistic divergence. Path A (Green) yields the desired substitution product via soft nucleophiles. Path B (Red) leads to elimination, forming an enone which may undergo subsequent Michael addition.

Workflow: Azide Synthesis

Caption: Figure 2. Optimized workflow for the synthesis of the 4-azido derivative, a key intermediate for amino-substitution.

Part 4: References

-

St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Mechanistic insight into bromination/substitution of sulfolenes). Link

-

Organic Chemistry Portal. Synthesis of alpha-Bromoketones and their reactivity. (General reactivity patterns of

-halo ketones). Link -

National Institutes of Health (PubChem). Dihydrothiophen-3(2H)-one 1,1-dioxide (Compound Summary).[1] (Physical properties and identifiers). Link

-

Beilstein Journal of Organic Chemistry. Nucleophilic substitution of thiophene derivatives. (Context on thiophene ring reactivity). Link

-

Doc Brown's Chemistry. Elimination vs Substitution Mechanisms. (Fundamental competition kinetics). Link

Sources

Application Note: Catalytic Hydrogenation of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

This guide details the catalytic hydrogenation and asymmetric reduction protocols for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide or 4-bromo-3-ketosulfolane).

These protocols focus on the high-value transformation of this substrate into chiral bromohydrins (e.g., cis-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide), which are critical intermediates for penem antibiotics (like Sulopenem ) and biotin analogs.

Part 1: Executive Summary & Strategic Context

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide represents a specialized class of

The Challenge

The presence of the bromine atom at the

-

Acidity: The C4 proton is highly acidic due to the electron-withdrawing inductive effects of the -Br and -SO2- groups.

-

Racemization: The stereocenter at C4 is chemically labile and prone to racemization under basic conditions.

-

Chemoselectivity: Standard hydrogenation (e.g., Pd/C, H2) risks hydrodebromination (cleaving the C-Br bond) rather than reducing the ketone.

The Solution: Dynamic Kinetic Resolution (DKR)

The most powerful method for this substrate is Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) . Because the

Part 2: Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) via DKR

Objective: Stereoselective reduction of the ketone to yield (3R,4S)-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (or its enantiomer). Mechanism: Dynamic Kinetic Resolution (DKR).

1. Materials & Reagents

-

Substrate: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (1.0 equiv).

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%).

-

Note: The (S,S)-catalyst will yield the opposite enantiomer.

-

-

Hydrogen Donor: Formic Acid / Triethylamine complex (5:2 molar ratio).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

-

Inert Gas: Nitrogen or Argon.

2. Step-by-Step Procedure

-

Catalyst Preparation (In-situ): In a Schlenk flask, dissolve

and -

Substrate Addition: Add the 4-bromo ketone substrate to the catalyst solution.

-

H-Donor Addition: Cool the mixture to 0°C. Slowly add the

azeotrope (3-5 equiv) via syringe to control the exotherm. -

Reaction: Stir the mixture at 25–30°C for 12–24 hours.

-

Critical Checkpoint: Monitor by HPLC or TLC. The reaction relies on the racemization rate of the substrate matching the reduction rate. If conversion is slow, increase temperature to 35°C, but avoid >40°C to prevent decomposition.

-

-

Quench: Dilute with water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with saturated

(to remove formic acid) and brine. Dry over

3. Expected Results

-

Yield: >90%

-

Diastereomeric Ratio (cis:trans): >95:5 (favors cis due to transition state sterics).

-

Enantiomeric Excess (ee): >96%.[1]

Protocol B: Hydrodebromination (Removal of Bromine)

Objective: Selective removal of the bromine atom to generate dihydrothiophen-3(2H)-one 1,1-dioxide (3-oxosulfolane). Use Case: Scavenging or correcting over-brominated impurities.

1. Materials & Reagents

-

Catalyst: 10% Pd/C (5 mol% loading).

-

Hydrogen Source:

gas (balloon or 1 atm). -

Base: Sodium Acetate (NaOAc) or Triethylamine (1.1 equiv).

-

Why? To neutralize the HBr generated. Without base, the acid may poison the catalyst or degrade the sulfone.

-

-

Solvent: Methanol.

2. Step-by-Step Procedure

-

Loading: Charge a hydrogenation flask with substrate, MeOH, and NaOAc.

-

Catalyst Addition: Add Pd/C carefully (under inert atmosphere to prevent ignition).

-

Hydrogenation: Purge with

, then -

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Isolation: Partition between water and DCM. The product (3-oxosulfolane) is in the organic layer.

Part 3: Mechanism & Visualization

Dynamic Kinetic Resolution (DKR) Pathway

The success of Protocol A relies on the rapid racemization of the

Caption: DKR mechanism where rapid racemization of the bromo-ketone feeds the fast-reacting enantiomer into the irreversible reduction step.

Part 4: Comparative Data Analysis

The following table contrasts the catalytic methods with the traditional stoichiometric approach (NBS hydration).

| Feature | Protocol A: Ru-ATH (DKR) | Protocol B: Pd/C Hydrogenation | Traditional Method (NBS/H2O) |

| Transformation | Ketone | C-Br | Alkene |

| Stereoselectivity | High (>95% ee, cis-selective) | N/A (Achiral product) | Low (Racemic trans-isomer) |

| Atom Economy | High (Catalytic) | Moderate | Low (Stoichiometric NBS) |

| Key Risk | Incomplete conversion if | Over-reduction of ketone | Handling solid NBS/Br2 |

| Primary Use | Asymmetric Synthesis (Drugs) | Impurity Scavenging | Initial scaffold synthesis |

Part 5: References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Cross, D. J., & Kenny, J. A. (2013). Asymmetric Transfer Hydrogenation of

-Functionalized Ketones. Chemical Reviews, 113, 5553. (Contextual grounding for -

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Experimental Protocol. Link

-